Triphenyl(p-carboxyphenyl)phosphonium Chloride
Description
Properties
Molecular Formula |
C25H20ClO2P |
|---|---|
Molecular Weight |
418.8 g/mol |
IUPAC Name |
(4-carboxyphenyl)-triphenylphosphanium;chloride |
InChI |
InChI=1S/C25H19O2P.ClH/c26-25(27)20-16-18-24(19-17-20)28(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23;/h1-19H;1H |
InChI Key |
DTOWHLAMWSWRIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)C(=O)O.[Cl-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
- Starting Materials: Triphenylphosphine and a chloromethyl derivative of p-carboxybenzene (e.g., p-carboxybenzyl chloride).
- Reaction Type: Nucleophilic substitution where the phosphorus atom in triphenylphosphine attacks the electrophilic carbon in the chloromethyl group, forming the phosphonium salt.
- Solvents: Organic solvents such as dichloromethane, toluene, or alcohols depending on the method.
- Conditions: Typically heating under reflux or controlled temperature with stirring, sometimes under pressure.
Detailed Preparation Procedures and Analysis
Preparation of Chloromethyl Triphenylphosphonium Chloride (Related Compound)
A representative method for preparing chloromethyl triphenylphosphonium chloride, a close analogue, was disclosed in a 2009 Chinese patent (CN101475590A). This method is relevant as it outlines a scalable, high-purity synthesis avoiding toxic reagents like phosgene.
Procedure Summary:
| Step | Process Description | Chemicals Used | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Dissolve triphenylphosphine in organic solvent | Triphenylphosphine, organic solvent (e.g., dichloromethane) | Ambient temperature | Homogeneous solution |
| 2 | Add paraformaldehyde or formaldehyde solution | Paraformaldehyde or formaldehyde | Ambient temperature | Formation of hydroxymethyl intermediate |
| 3 | Introduce hydrogen chloride gas and filter | HCl gas | Controlled addition | Formation of hydroxymethyltriphenylphosphonium chloride precipitate |
| 4 | Dissolve precipitate in dichloromethane | Dichloromethane | Ambient temperature | Solution of intermediate |
| 5 | Add thionyl chloride and reflux | Thionyl chloride | Reflux and reduced pressure distillation | Conversion to chloromethyl triphenylphosphonium chloride |
| 6 | Dissolve crude product in isopropanol, cool, filter, and dry | Isopropanol | Cooling to room temperature, drying for 6 hours | Purified chloromethyl triphenylphosphonium chloride |
Preparation of Triphenylmethylphosphonium Chloride (Related Phosphonium Salt)
Another phosphonium chloride, triphenylmethylphosphonium chloride, is prepared by reacting triphenylphosphonium with methyl chloride in methanol solvent. This method is informative for understanding quaternization reactions involving triphenylphosphonium species.
| Step | Description | Reagents | Conditions | Notes |
|---|---|---|---|---|
| 1 | Weigh triphenylphosphonium, methyl chloride, and methanol | Triphenylphosphonium, CH3Cl, CH3OH | Molar ratio triphenylphosphonium:methyl chloride = 1:1 to 1:2; methanol excess | |
| 2 | Dissolve triphenylphosphonium in methanol in a pressure reactor | Methanol solvent | 50–60 °C, 9 kg/cm² pressure | Stirring and temperature control critical |
| 3 | Add methyl chloride slowly under pressure | Methyl chloride | Maintain pressure and temperature | Quaternization reaction proceeds |
| 4 | Isolate product by filtration and purification | - | - | Product triphenylmethylphosphonium chloride |
This method demonstrates the importance of solvent choice, temperature, and pressure in quaternization reactions of phosphonium salts.
Synthesis of Triphenylphosphine as a Precursor
Triphenylphosphine is the key starting material for phosphonium salt synthesis. Its preparation involves reduction of triphenylphosphine dichloride with metals such as magnesium or aluminum in solvents like toluene or chlorobenzene. The purity and yield of triphenylphosphine directly impact subsequent phosphonium salt synthesis.
Summary Table of Triphenylphosphine Preparation:
| Parameter | Details |
|---|---|
| Starting Material | Triphenylphosphine dichloride (TPPCl₂) |
| Reducing Agents | Magnesium, aluminum, iron |
| Solvents | Toluene, chlorobenzene, N,N-dialkylformamides |
| Temperature Range | 60–200 °C (preferably 80–175 °C) |
| Yield | ~95% pure triphenylphosphine |
| Notes | Control of "active chlorine compounds" critical to yield |
This step is crucial for ensuring high-quality triphenylphosphine for further quaternization.
Comparative Analysis of Preparation Methods
Research Findings and Notes
- The chloromethylation method using paraformaldehyde and HCl gas followed by thionyl chloride treatment is an efficient route to phosphonium chlorides with high purity and reasonable yield, suitable for industrial production.
- Methanol-based quaternization with methyl chloride provides a straightforward method for related phosphonium salts but requires pressure equipment and careful control of reaction parameters.
- The quality of triphenylphosphine precursor significantly affects the final phosphonium salt quality, emphasizing the need for optimized reduction processes from triphenylphosphine dichloride.
- Avoidance of toxic reagents such as phosgene and the use of readily available raw materials are critical for sustainable and safe manufacturing.
Chemical Reactions Analysis
Triphenyl(p-carboxyphenyl)phosphonium Chloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form triphenylphosphine oxide.
Reduction: It can be reduced to form triphenylphosphine.
Scientific Research Applications
Chemical Synthesis
Triphenyl(p-carboxyphenyl)phosphonium chloride is primarily utilized as a reagent in organic synthesis. It serves as a phosphonium salt that can facilitate various chemical transformations.
- Alkylation and Arylation Reactions : The compound is effective in promoting alkylation and arylation reactions, where it acts as a nucleophile. This property is particularly useful in the synthesis of complex organic molecules.
- Synthesis of Phosphonium Ylides : The compound can be converted into phosphonium ylides, which are valuable intermediates in the synthesis of alkenes via the Wittig reaction. This reaction showcases its ability to form double bonds from carbonyl compounds.
Photochemical Applications
This compound has been explored for its photochemical properties:
- Photosensitization : It acts as a photosensitizer in various photochemical reactions, including those involving singlet oxygen generation. This property is beneficial in applications such as photodynamic therapy (PDT) for cancer treatment, where reactive oxygen species can induce cell death in malignant cells.
- Fluorescence Sensing : The compound has been incorporated into sensor designs for detecting metal ions and other analytes. Its ability to undergo fluorescence changes upon interaction with specific targets makes it suitable for environmental monitoring and biomedical diagnostics.
Biological Applications
In biological research, this compound demonstrates significant potential:
- Cellular Uptake Studies : Research indicates that this compound can penetrate cellular membranes, making it a candidate for drug delivery systems. Its phosphonium group enhances its ability to cross lipid bilayers, which is crucial for therapeutic applications.
- Mitochondrial Targeting : Due to its lipophilic nature, the compound is often used to target mitochondria within cells. This targeting capability is vital for studying mitochondrial function and dysfunction in various diseases, including cancer and neurodegenerative disorders.
Table 1: Summary of Case Studies
Mechanism of Action
The mechanism of action of Triphenyl(p-carboxyphenyl)phosphonium Chloride involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can form stable phosphonium salts, which are key intermediates in many organic synthesis processes. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs, their properties, and applications:
Key Findings from Comparative Analysis
Substituent Effects on Reactivity: Electron-donating groups (e.g., 3,4,5-trimethoxybenzyl) stabilize ylides and enhance bioactivity by influencing molecular conformation . Electron-withdrawing groups (e.g., cyanomethyl) increase ylide electrophilicity, favoring reactions with electron-deficient aldehydes . Aromatic substituents (e.g., benzyl, pyridinylmethyl) improve solubility in organic media and enable π-π interactions in catalysis .
Applications in Synthesis :
- Wittig Reactions : All analogs serve as Wittig precursors, but their substituents dictate compatibility with specific carbonyl partners. For example, allyl derivatives are ideal for synthesizing conjugated dienes .
- Biological Activity : The 3,4,5-trimethoxybenzyl variant shows promise in anticancer research due to its structural similarity to bioactive natural products .
Solubility and Stability :
Biological Activity
Triphenyl(p-carboxyphenyl)phosphonium chloride (TPPPC) is a phosphonium salt that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical formula: . The presence of the carboxyphenyl group contributes to its unique properties, which enhance its interaction with biological membranes.
Antibacterial Activity
Recent studies have highlighted TPPPC's antibacterial properties, particularly against multidrug-resistant bacteria. The compound exhibits significant bactericidal activity due to its ability to disrupt bacterial membranes.
The antibacterial mechanism involves the following:
- Membrane Disruption : TPPPC interacts with bacterial membranes, leading to increased permeability and eventual cell death.
- Targeting Resistant Strains : It has been shown to be effective against strains such as Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentration (MIC) values ranging from 1.5 to 12.5 µM .
Anticancer Potential
In addition to its antibacterial effects, TPPPC has shown promise in cancer therapy. Its ability to target mitochondria makes it a candidate for selective cancer treatment.
Case Studies
- Mitochondrial Targeting : TPPPC derivatives have been conjugated with other compounds (e.g., curcumin) to enhance their mitochondrial targeting capabilities, leading to improved anticancer efficacy .
- In Vivo Studies : In animal models, TPPPC demonstrated a favorable safety profile with no significant toxicity observed at therapeutic doses .
Research Findings
A summary of key research findings related to TPPPC's biological activity is presented in the following table:
| Study | Findings | |
|---|---|---|
| Kumari et al. (2019) | Demonstrated broad-spectrum antibacterial activity against resistant strains | Supports use as an alternative antibiotic |
| Recent Anticancer Studies | Showed effective mitochondrial targeting leading to cancer cell apoptosis | Promising candidate for cancer therapy |
| Toxicity Assessments | No significant adverse effects in animal models at therapeutic doses | Safe for potential therapeutic applications |
Q & A
Q. What are the established synthetic routes for Triphenyl(p-carboxyphenyl)phosphonium Chloride, and what are the critical reaction parameters?
The compound can be synthesized via nucleophilic substitution or quaternization reactions. A common method involves reacting triphenylphosphine with p-carboxybenzyl chloride in anhydrous conditions. Key parameters include:
- Solvent choice : Use polar aprotic solvents (e.g., toluene or dichloromethane) to stabilize intermediates .
- Temperature : Reflux conditions (e.g., 80–110°C) to drive the reaction to completion .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography to isolate the product . Monitor reaction progress via TLC or NMR to confirm phosphonium salt formation.
Q. How can the purity and structural integrity of this compound be validated?
- Spectroscopic techniques :
- ¹H/³¹P NMR : Confirm the absence of unreacted triphenylphosphine (δ ~ -5 ppm in ³¹P NMR) and the presence of the p-carboxyphenyl group (aromatic protons at ~7.5–8.0 ppm) .
- FT-IR : Detect carboxylate O-H stretches (~2500–3000 cm⁻¹) and P-C aromatic vibrations (~1430 cm⁻¹) .
Q. What are the recommended storage conditions to ensure compound stability?
- Store in airtight, light-resistant containers at 2–8°C.
- Avoid moisture and strong oxidizing agents (e.g., peroxides), as decomposition can release HCl gas and phosphorus oxides .
- Conduct periodic stability tests via NMR to detect hydrolytic degradation .
Advanced Research Questions
Q. How does the steric and electronic nature of the p-carboxyphenyl group influence reactivity in Wittig olefination reactions?
The electron-withdrawing carboxylate group enhances the electrophilicity of the adjacent phosphorus center, increasing reactivity toward carbonyl compounds. However, steric hindrance from the bulky triphenylphosphine moiety may reduce yields with hindered aldehydes.
- Methodological optimization :
Q. What analytical strategies resolve contradictions in reported catalytic activity of phosphonium salts in cross-coupling reactions?
Discrepancies may arise from trace moisture or residual halides. Address this via:
- Controlled experiments : Compare catalytic performance under strict anhydrous vs. ambient conditions .
- X-ray crystallography : Characterize the active species to confirm whether the carboxylate group participates in metal coordination .
- Kinetic profiling : Monitor reaction rates using in-situ IR or UV-Vis spectroscopy to identify rate-limiting steps influenced by phosphonium structure .
Q. How can this compound be functionalized for targeted drug delivery systems?
- Carboxylate modification : Couple the carboxylate group with amines (e.g., PEGylated linkers) using EDC/NHS chemistry .
- Coordination chemistry : Exploit the phosphonium cation’s affinity for mitochondrial membranes in prodrug designs .
- In vitro validation : Use fluorescence tagging (e.g., rhodamine B) to track cellular uptake and localization .
Safety and Handling
Q. What are the toxicological risks associated with this compound, and how can exposure be mitigated?
- Acute hazards : Irritation to skin, eyes, and respiratory tract. Use PPE (gloves, goggles, fume hood) during handling .
- Decomposition products : Thermal degradation (>200°C) releases HCl and phosphorus oxides; ensure proper ventilation in high-temperature reactions .
- First aid : Flush affected areas with water for 15 minutes and seek medical evaluation if exposed .
Methodological Resources
Q. Which databases or spectral libraries provide reliable reference data for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
